(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
Description
Properties
IUPAC Name |
(1R,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMQXMZXZTKIV-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxyl Groups
To prevent unwanted side reactions, the hydroxyl groups of 6 are protected as benzyl ethers. This is achieved through a two-step process:
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Benzylation : Reaction with benzyl bromide or benzyl chloride in the presence of a base (e.g., NaH or K2CO3) yields the protected intermediate 8 .
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Characterization : Nuclear magnetic resonance (NMR) analysis confirms the structure, with chemical shifts matching literature values (δ 7.3–7.4 ppm for benzyl aromatic protons).
Synthesis of Cbz-Protected Analogues
In some routes, a carbobenzyloxy (Cbz) group is introduced instead of benzyl ethers to enhance stability during subsequent reactions. The Cbz-protected intermediate 9 is synthesized using benzyl chloroformate under basic conditions. This modification allows for selective deprotection under neutral conditions, preserving the phosphoramidate moiety in prodrug syntheses.
Hydroboration-Oxidation Reaction
Hydroboration-oxidation is pivotal for introducing hydroxymethyl groups with precise stereochemistry. The reaction is performed on intermediates 8 or 9 using borane reagents.
Reagent Optimization
Different borane reagents are evaluated for efficiency and stereoselectivity:
| Reagent | Yield (%) | Regioisomer Ratio (α:β) |
|---|---|---|
| BH3·THF | 54 | 1:1 (α/β) |
| 9-BBN | 38 | 3:1 (α/β) |
| Dicyclohexylborane | 45 | 2:1 (α/β) |
BH3·THF provides the highest yield (54%) and a 1:1 ratio of α/β epimers for intermediate 10 , while 9-BBN favors α-epimer formation.
Stereochemical Outcomes
The hydroboration of 9 with BH3·THF produces two regioisomers:
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(1R,2R)-2-((benzyloxy)methyl)cyclopent-3-enol (α-epimer, 11 )
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(1S,2R)-2-((benzyloxy)methyl)cyclopent-3-enol (β-epimer, 13 )
NMR and chiral HPLC analyses confirm the stereochemistry, with the α-epimer showing distinct coupling constants (J = 6.8 Hz for H-1 and H-2).
Hydrogenation and Deprotection
The final steps involve hydrogenation to remove protective groups and isolate the target compound.
Catalytic Hydrogenation
Intermediate 11 is subjected to hydrogen gas (H2) in the presence of palladium on carbon (Pd/C). This step achieves:
Purification Techniques
Crude products are purified via column chromatography (hexane/ethyl acetate gradient) or recrystallization. Analytical data for the final compound include:
Alternative Synthetic Routes
Mitsunobu Reaction for Stereochemical Inversion
A microwave-assisted Mitsunobu reaction is employed to synthesize 1',2'-cis-carbocyclic nucleosides from (1R,2S)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol . While this method targets nucleoside analogues, it demonstrates the versatility of cyclopentenol intermediates in prodrug synthesis.
Enzymatic Resolution
Racemic mixtures of cyclopentenol derivatives are resolved using lipases or esterases, though this approach is less common due to the availability of enantiopure starting materials.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications for cost efficiency and safety:
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Cyclopentane derivatives.
Substitution Products: Various substituted cyclopentene derivatives.
Scientific Research Applications
Structure and Characteristics
- IUPAC Name : (1R,2R)-2-(benzyloxy)methylcyclopent-3-enol
- Molecular Weight : 204.26 g/mol
- Canonical SMILES : C1C=CC(C1O)COCC2=CC=CC=C2
- InChI Key : WACMQXMZXZTKIV-CHWSQXEVSA-N
The compound features a hydroxyl group that enhances its reactivity and potential interaction with biological targets.
Synthetic Chemistry
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create various derivatives that can be utilized in more complex synthetic pathways.
Synthetic Pathways
- Diels-Alder Reactions : This compound can be synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles, leading to cyclohexene intermediates.
- Functional Group Transformations : Subsequent transformations such as hydroxylation and benzylation enhance its utility in organic synthesis.
Research indicates that this compound may exhibit several biological activities:
Antiviral Properties
Preliminary studies suggest that derivatives of this compound could have antiviral effects, particularly against viruses like HIV. While direct testing on this specific compound is limited, related compounds have shown promising results in cell culture studies.
Antitumor Potential
Cyclopentene derivatives have been explored for their anticancer properties. Although direct evaluations of this compound's antitumor activity are scarce, it shares structural similarities with compounds that have demonstrated efficacy against various cancer cell lines.
Other Biological Effects
Research into structural analogs has revealed potential antioxidant and anti-inflammatory activities, indicating that this compound may play a role in modulating oxidative stress and inflammatory responses.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the production of fine chemicals and pharmaceuticals. Its ability to serve as a precursor for more complex molecules makes it valuable in drug development processes.
Case Study 1: Synthesis of Antiviral Agents
A study highlighted the use of this compound as an intermediate in synthesizing Entecavir, an antiviral drug used to treat hepatitis B. This showcases its relevance in pharmaceutical applications.
Case Study 2: Antitumor Research
Research involving structurally similar cyclopentene derivatives has demonstrated their ability to inhibit tumor growth in vitro. While this compound itself has not been directly tested, its structural features suggest potential for similar activity.
Comparison with Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| (1R,2S)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol | Diastereomer with different stereochemistry | Chiral synthons |
| (1R,2R)-2-(Methoxymethyl)cyclopent-3-en-1-ol | Lacks phenyl group | Similar synthetic pathways |
| (1R,2R)-2-(Phenylmethyl)cyclopent-3-en-1-ol | Lacks methoxy group | Potential biological activity |
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylmethoxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Physical Properties:
- Boiling Point : 318.9 ± 22.0°C (predicted)
- Density : 1.112 ± 0.06 g/cm³ (predicted)
- pKa : 14.65 ± 0.40 (predicted)
- Appearance : Pale yellow oil .
Comparison with Similar Compounds
Stereoisomeric Comparisons
The stereochemistry of cyclopentenol derivatives significantly influences their reactivity and biological activity. Key stereoisomers include:
Key Observations :
- The (1R,2R) isomer is specifically utilized in anti-HBV drug synthesis due to its optimal spatial arrangement for target enzyme binding .
- The (1S,2R) isomer (CAS 110567-21-0) shares the same molecular formula but differs in configuration, leading to distinct pharmacological profiles .
- Stereoisomers like (1R,2S) may exhibit divergent reactivity in asymmetric catalysis or protection-deprotection strategies .
Structural Analogs with Modified Substituents
Variations in substituents or ring systems alter physicochemical and functional properties:
Key Observations :
- Cyclohexanol analogs (e.g., (1R,2R)-2-(Benzylamino)cyclohexanol) exhibit greater conformational rigidity, impacting binding affinity in drug-receptor interactions .
- Bicyclic derivatives (e.g., octahydrocyclopenta[b]pyrroles) introduce additional rings, enhancing stability but complicating synthesis .
- Pinane-based ligands diverge entirely in scaffold but highlight the role of chirality in catalytic applications .
Functional Group Modifications
Substituent changes influence electronic and steric effects:
Key Observations :
- TBS-protected analogs (e.g., CAS 701278-56-0) are preferred in multi-step syntheses due to their resistance to premature deprotection .
- Fluoro-substituted derivatives (e.g., trans-(1R,2S)-2-(2'-Fluoro-5'-methylphenyl)-cyclopent-3-enol) demonstrate how electron-withdrawing groups modulate reactivity in enantioselective reactions .
Biological Activity
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, alongside data tables summarizing research findings.
Chemical Structure and Properties
The compound features a cyclopentene core substituted with a benzyloxy group and a hydroxymethyl group. Its structural characteristics contribute to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The hydroxyl and benzyloxy groups enhance the compound's binding to enzymes and receptors, potentially modulating their activity.
- Enzymatic Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .
Antiviral Activity
Research has indicated that derivatives of this compound may exhibit antiviral properties. For instance, related compounds have shown selective activity against HIV without significant cytotoxicity in cell cultures . However, this compound itself has not been extensively tested for direct antiviral effects.
Antitumor Properties
Some studies have highlighted the potential of cyclopentene derivatives in anticancer applications. While this compound has not been directly evaluated for antitumor activity, related compounds have demonstrated effects against various cancer cell lines .
Other Biological Effects
The compound's structural analogs have been investigated for additional biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, which could imply a protective role against oxidative stress .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to modulate inflammatory responses .
Case Studies and Research Findings
Q & A
How can enantioselective synthesis of (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol be optimized to achieve >95% stereochemical purity?
Methodological Answer:
Use catalytic asymmetric methods such as Sharpless epoxidation or Evans chiral auxiliaries to control the (1R,2R) configuration. For example, chiral Lewis acid catalysts (e.g., BINOL-derived systems) can induce stereoselectivity during cyclopentene ring formation. Monitor reaction progress via chiral HPLC to optimize enantiomeric excess (ee). Stereochemical assignments should be confirmed using X-ray crystallography, as demonstrated in analogous cyclopentanol derivatives .
What advanced analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
Combine X-ray crystallography for absolute configuration determination (e.g., as in benzyloxy-substituted cyclopentenol analogs ) with NMR spectroscopy (e.g., NOESY for spatial proximity analysis of benzyloxy and hydroxyl groups). Purity should be assessed via chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) and cross-validated with mass spectrometry to detect trace impurities .
How can computational methods predict the reactivity of this compound in cyclopropanation reactions?
Methodological Answer:
Perform density functional theory (DFT) calculations to model transition states and predict regioselectivity. Key parameters include the compound’s XLogP3 (lipophilicity) and frontier molecular orbitals (HOMO/LUMO), which influence electron transfer in cyclopropane ring formation . Compare results with experimental data from analogous systems, such as cyclopentenol derivatives in natural product synthesis .
What experimental factors contribute to discrepancies in enantiomeric excess (ee) measurements, and how can they be resolved?
Methodological Answer:
Discrepancies arise from column degradation in chiral HPLC or solvent polarity effects . Mitigate by:
- Using freshly prepared columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- Cross-validating with polarimetry or NMR chiral shift reagents (e.g., Eu(hfc)₃).
- Referencing standardized protocols for benzyloxy-substituted compounds .
How can thermal degradation of this compound be minimized during prolonged reactions?
Methodological Answer:
Control temperature (<40°C) and use inert atmospheres (N₂/Ar) to prevent oxidation. For exothermic reactions, employ continuous-flow reactors to enhance heat dissipation. Stabilize the compound via cryogenic storage (-20°C) under desiccation, as organic degradation rates increase with temperature .
What strategies enable the incorporation of this compound into coumarin or benzofuran natural products?
Methodological Answer:
Leverage cascade [3,3]-sigmatropic rearrangements to form fused ring systems, as shown in coumestrol synthesis . Protect the hydroxyl group with TEMPO-mediated oxidation to ketones for subsequent conjugate additions. Monitor regioselectivity via in-situ FTIR to track carbonyl intermediates.
How can ecological risk assessments for this compound be conducted using QSAR models?
Methodological Answer:
Apply Quantitative Structure-Activity Relationship (QSAR) models to predict aquatic toxicity (e.g., LC50 for fish). Input parameters include molecular weight , polar surface area , and hydrogen-bonding capacity , validated against databases like EPA DSSTox . Cross-reference with biodegradation studies under OECD 301 guidelines .
What synthetic routes improve yield in the benzyloxy-protected cyclopentenol scaffold?
Methodological Answer:
Optimize Mitsunobu reactions for hydroxyl group protection, using DIAD/TPP as reagents. For cyclopentene ring formation, employ Grubbs II catalyst in ring-closing metathesis (RCM). Purify intermediates via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .
How does solvent choice impact the stereoselectivity of this compound in nucleophilic additions?
Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via dipole interactions, favoring syn addition. For anti selectivity, use low-polarity solvents (toluene) with bulky bases (e.g., LDA). Solvent effects should be modeled computationally (COSMO-RS) prior to experimentation .
What protocols validate the absence of toxic intermediates in this compound synthesis?
Methodological Answer:
Conduct LC-MS/MS screening for residual benzyl chlorides or epoxides, which are genotoxic impurities. Use SPE cartridges (C18) for sample cleanup and compare against thresholds per ICH M7 guidelines. Reference safety assessments from fragrance material analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
